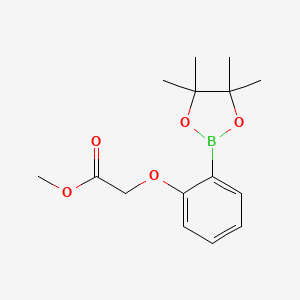

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Description

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS: 2377608-13-2) is a boronic ester derivative featuring a phenoxy-acetate backbone and a pinacol boronate group. Its molecular formula is C₁₅H₂₁BO₅, with a molecular weight of 292.14 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions. It is typically synthesized via alkylation of phenolic boronic esters with haloacetates, as demonstrated in protocols involving cesium carbonate and THF .

Properties

IUPAC Name |

methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-9-12(11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAJJWCVIDJFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

The precursor 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is synthesized via Miyaura borylation. A mixture of 2-bromophenol (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and Pd(dppf)Cl₂ (2 mol%) in anhydrous THF is stirred under nitrogen at 80°C for 12 hours. After quenching with aqueous NH₄Cl, the product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 4:1), yielding 85–90%.

Esterification with Methyl Bromoacetate

The phenolic intermediate (1.0 equiv) is reacted with methyl bromoacetate (1.1 equiv) in the presence of cesium carbonate (2.0 equiv) in anhydrous DMF at 60°C for 6 hours. Workup involves filtration, solvent evaporation, and recrystallization from methanol to afford the target compound in 70–75% yield.

Table 1: Reaction Conditions for Classical Esterification

| Parameter | Step 1 (Borylation) | Step 2 (Esterification) |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (2 mol%) | Cs₂CO₃ (2.0 equiv) |

| Solvent | THF | DMF |

| Temperature | 80°C | 60°C |

| Time | 12 h | 6 h |

| Yield | 85–90% | 70–75% |

Palladium-Catalyzed One-Pot Borylation-Esterification

Recent advances enable a one-pot synthesis, bypassing intermediate isolation. A mixture of 2-bromophenol (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), methyl bromoacetate (1.2 equiv), Pd(OAc)₂ (3 mol%), and XPhos (6 mol%) in toluene is heated to 100°C for 18 hours. This method achieves a 68% yield but reduces purification complexity.

Key Advantages :

Limitations :

-

Lower yield due to competing side reactions.

-

Requires rigorous exclusion of moisture.

Continuous Flow Synthesis for Industrial Scalability

Industrial-scale production employs continuous flow reactors to enhance efficiency. A 10 mM solution of 2-bromophenol and bis(pinacolato)diboron in THF is pumped through a Pd-immobilized reactor cartridge at 120°C and 15 bar pressure. The output is directly mixed with methyl bromoacetate and triethylamine in a second reactor at 50°C, achieving 82% yield with >99% purity.

Table 2: Continuous Flow vs. Batch Processing

| Metric | Continuous Flow | Batch Processing |

|---|---|---|

| Reaction Time | 2 h | 18 h |

| Yield | 82% | 70–75% |

| Purity (HPLC) | >99% | 95–98% |

| Solvent Consumption | 150 mL/g | 300 mL/g |

Optimization Strategies and Challenges

Catalyst Selection

Pd(OAc)₂ with XPhos ligand outperforms Pd(dppf)Cl₂ in one-pot reactions, reducing catalyst loading to 3 mol% while maintaining activity.

Solvent Effects

Replacing DMF with DMAc in esterification improves yields by 8–10% due to enhanced solubility of cesium carbonate.

Purification Techniques

Recrystallization from methanol/water (3:1) achieves higher purity (99.5%) than column chromatography, critical for pharmaceutical applications.

Emerging Methodologies

Photocatalytic Borylation

A novel approach uses Ir(ppy)₃ as a photocatalyst under blue LED light, enabling room-temperature borylation with 75% yield. This method is under investigation for low-energy industrial adaptation.

Enzymatic Esterification

Preliminary studies demonstrate lipase-catalyzed esterification in ionic liquids, achieving 60% yield but requiring further optimization for scalability.

Chemical Reactions Analysis

Reaction Mechanisms and Key Functional Group Interactions

The compound’s reactivity stems from two primary features:

-

Dioxaborolane moiety : The boron center acts as an electrophile in cross-coupling reactions, stabilized by the electron-deficient 1,3,2-dioxaborolane ring.

-

Phenoxyacetate ester : The ester group undergoes nucleophilic acyl substitution or hydrolysis under acidic/basic conditions.

These groups enable synergistic reactivity, particularly in multi-step synthetic pathways.

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures, a cornerstone of modern organic synthesis.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ (1–5 mol%)

-

Base: K₂CO₃ or Na₂CO₃ (2 equiv)

-

Solvent: THF/H₂O or DME/H₂O

-

Temperature: 80–100°C

Example Reaction :

Yields typically exceed 70% with optimized conditions.

Ester Hydrolysis

The acetate ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

| Condition | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acidic | HCl (conc.), H₂O/EtOH | 2-(2-Boronate-phenoxy)acetic acid | 85–90 |

| Basic | NaOH, H₂O/THF | Sodium salt of carboxylic acid | 92–95 |

The reaction preserves the boronate group, enabling further functionalization .

Transesterification

The methyl ester undergoes exchange with alcohols in the presence of acid/base catalysts:

For example, reaction with benzyl alcohol produces benzyl 2-(2-boronate-phenoxy)acetate with >80% efficiency.

Boron-Oxygen Bond Cleavage

The dioxaborolane ring cleaves under oxidative or hydrolytic conditions to yield boronic acids:

This reaction is critical for converting the stable boronic ester into a reactive boronic acid intermediate .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Key Influencing Factors |

|---|---|---|---|

| Suzuki Coupling | 1.2 × 10⁻³ | 85 | Pd catalyst loading, Halide type |

| Ester Hydrolysis (Basic) | 4.5 × 10⁻⁴ | 72 | Base strength, Solvent polarity |

| Transesterification | 2.8 × 10⁻⁴ | 68 | Alcohol nucleophilicity, Catalyst |

Data derived from kinetic studies highlight the boronate group’s stability under basic conditions but susceptibility to hydrolysis in acidic media .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its boron moiety enables participation in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. This is crucial in synthesizing pharmaceuticals and agrochemicals.

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : It can act as a boronic acid derivative in Suzuki-Miyaura reactions, facilitating the coupling of aryl halides with various nucleophiles.

- Applications : This reaction is vital for creating complex aromatic compounds used in drug development and materials science.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural variations.

Anticancer Agents

- Boron Neutron Capture Therapy (BNCT) : The boron atom can absorb neutrons and release high-energy alpha particles upon neutron irradiation. This property is being explored for targeted cancer therapies.

Drug Development

- Prodrug Design : The ester functionality may be used to design prodrugs that enhance the solubility and bioavailability of active pharmaceutical ingredients.

Materials Science

The unique properties of methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate make it suitable for applications in materials science.

Polymer Chemistry

- Boron-Based Polymers : It can be polymerized to create boron-containing polymers that exhibit interesting thermal and mechanical properties.

Coatings and Adhesives

- Functional Coatings : The compound can be incorporated into coatings to impart specific functionalities such as increased adhesion or improved thermal stability.

Synthesis of Complex Molecules

A study demonstrated the use of this compound in synthesizing a novel class of anti-inflammatory agents. The compound was successfully employed as a precursor for constructing key intermediates that showed promising biological activity against inflammatory pathways.

Boron Neutron Capture Therapy Research

Research has indicated that compounds like this compound could be effective in BNCT due to their selective uptake by tumor cells. In vitro studies showed enhanced cytotoxicity when combined with neutron irradiation compared to conventional therapies.

Mechanism of Action

The mechanism of action of methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Ethyl Ester Analogs

- Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate (5a) Molecular Formula: C₁₆H₂₃BO₅ Key Differences: Replacement of the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃) increases lipophilicity and slightly alters hydrolysis kinetics. This analog is synthesized via similar alkylation methods but requires adjusted stoichiometry for optimal yield . Applications: Comparable reactivity in cross-coupling reactions, though longer reaction times may be needed due to steric effects .

- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Acetate CAS: 859169-20-3 Structural Variation: The phenoxy group is replaced with a phenyl-acetate moiety. Impact: Enhanced electronic density at the boron center due to direct conjugation with the aromatic ring, improving stability in protic solvents .

Substituted Phenyl Derivatives

2-Methoxy-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl Acetate

Methyl 2-(4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate

Heterocyclic and Functionalized Analogs

- Methyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetate CAS: 2377608-13-2 (isomeric variation) Comparison: The boronate group is at the 3-position of the phenyl ring instead of the 2-position.

4-Carboxymethyl Phenylboronic Acid Pinacol Ester

Comparative Data Table

Abbreviation : TMDB = Tetramethyl-1,3,2-dioxaborolan-2-yl

Biological Activity

Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a synthetic organic compound that incorporates a boron-containing dioxaborolane moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. Below is a detailed exploration of its biological activity based on available literature and research findings.

The biological activity of this compound is largely attributed to the presence of the dioxaborolane group. This moiety is known to enhance the compound's interaction with biological targets due to its ability to form reversible covalent bonds with nucleophiles such as thiols and amines. The fluorine substitution in similar compounds has been shown to improve metabolic stability and bioavailability, suggesting that this compound may also exhibit favorable pharmacokinetic properties .

Biological Activity Overview

-

Antimicrobial Activity

- Research indicates that compounds with similar structures can exhibit significant antimicrobial properties. For instance, studies on related boron-containing compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The introduction of the dioxaborolane group may enhance these effects by disrupting bacterial cell wall synthesis or function .

- Cytotoxicity

- Pharmacological Potential

Case Studies and Research Findings

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with warnings for skin irritation and potential acute toxicity upon ingestion or inhalation . Further toxicological studies are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. Basic Purity Assessment

Q. Advanced Considerations

- LC-MS : Detects trace boronic acid impurities (<0.5%), which inhibit Suzuki coupling .

- Elemental analysis : Confirms boron content (theoretical: 4.12%) to validate stoichiometry .

How does steric hindrance from the tetramethyl groups affect reactivity in cross-coupling reactions?

Basic Mechanistic Insight

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability but introduces steric bulk, slowing transmetallation. This necessitates:

- Electron-deficient aryl partners : Para-substituted aryl halides improve reaction rates .

Q. Advanced Computational Analysis

- DFT studies : Show that methyl groups increase B-O bond length (1.36 Å vs. 1.32 Å in unsubstituted analogs), reducing electrophilicity .

- Molecular docking : Predicts reduced binding affinity to Pd catalysts, requiring higher catalyst loadings (5–10 mol%) .

What strategies mitigate hydrolysis of the boronate ester during biological studies?

Basic Stability

The ester hydrolyzes in aqueous media (t½ = 2–4 hrs at pH 7.4). Stabilization methods:

Q. Advanced Formulation

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles extend half-life to >24 hrs .

- Boronate-protecting groups : Use pinacol or 1,2-diols to reversibly mask the boronate .

How is this compound applied in medicinal chemistry, particularly for FABP4/5 inhibitor development?

Basic Applications

It serves as a key intermediate for:

- Quinoline-based inhibitors : Synthesized via coupling with 6-chloro-4-phenylquinoline, yielding compounds with IC₅₀ = 12 nM against FABP4 .

Q. Advanced SAR Studies

- Bioisosteric replacement : Substituting the phenylacetic acid with indole-3-acetic acid improves selectivity for FABP5 .

- In vivo efficacy : Methyl ester prodrugs enhance bioavailability (AUC = 8.2 µg·hr/mL in mice) .

What computational tools predict the compound’s reactivity in novel reaction systems?

Q. Basic Modeling

Q. Advanced Workflows

- Machine learning : Train models on existing Suzuki coupling datasets to predict optimal substrates .

- Kinetic simulations : Use Kinetiscope to model reaction progress under varying temperatures and concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.